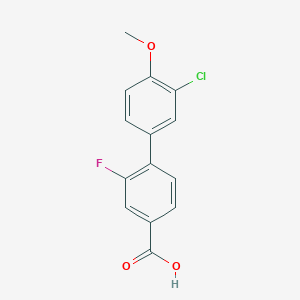
4-(3-Chloro-4-methoxyphenyl)-3-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-4-methoxyphenyl)-3-fluorobenzoic acid, commonly referred to as 4-CMFBA, is a versatile compound that has a variety of uses in the scientific community. It is an organofluorine compound, meaning that it contains a carbon-fluorine bond, and is a member of the phenylbenzoic acid family. 4-CMFBA is a white, crystalline solid that is soluble in water, alcohols, and other organic solvents, making it a useful reagent in many different synthetic reactions. In addition to its use in synthesis, 4-CMFBA is also used in various scientific research applications, such as drug discovery, biochemistry, and drug metabolism. In
作用機序
The mechanism of action of 4-CMFBA is not completely understood, but it is believed to act as an inhibitor of certain enzymes and proteins. It is thought to interact with the active sites of these molecules and prevent them from performing their functions. Additionally, 4-CMFBA is believed to interact with the cell membrane, which may result in changes to the cell's physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMFBA are not fully understood. However, it is believed to have an inhibitory effect on certain enzymes and proteins, which may result in changes to the cell's physiology. Additionally, 4-CMFBA may have an effect on the cell membrane, which could result in changes to the cell's structure and function.
実験室実験の利点と制限
The major advantage of 4-CMFBA for lab experiments is its solubility in a variety of organic solvents. This makes it easy to work with and allows for the use of a wide range of reagents. Additionally, 4-CMFBA is relatively inexpensive and can be easily obtained from chemical suppliers. However, 4-CMFBA can be toxic if inhaled or ingested, so it should be handled with care. Additionally, it can be difficult to accurately measure the concentration of 4-CMFBA in a solution, so it is important to use a reliable method of quantification.
将来の方向性
There are a number of potential future directions for research involving 4-CMFBA. One possible direction is to further investigate the mechanism of action of the compound and its effects on proteins, enzymes, and other molecules. Additionally, further research could be conducted to determine the effects of 4-CMFBA on the human immune system and its potential to protect against environmental toxins. Finally, research could be conducted to investigate the potential applications of 4-CMFBA in drug discovery and drug metabolism.
合成法
4-CMFBA can be synthesized through a two-step process. The first step involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydrofluoric acid. This reaction results in the formation of 3-chloro-4-methoxybenzoic acid, which is then reacted with potassium fluoride and ammonium chloride to form 4-CMFBA. This reaction is typically carried out in an aqueous solution, and yields a 95% pure product.
科学的研究の応用
4-CMFBA is used in a variety of scientific research applications. It has been used in drug discovery and drug metabolism studies to determine the effects of different drugs on the body. It is also used in biochemistry studies to analyze the structure and function of proteins, enzymes, and other molecules. Additionally, 4-CMFBA has been used in studies of the human immune system, as well as in studies of the effects of environmental toxins on human health.
特性
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-5-3-8(6-11(13)15)10-4-2-9(14(17)18)7-12(10)16/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZGARXTAUTVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681422 |
Source


|
| Record name | 3'-Chloro-2-fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261927-94-9 |
Source


|
| Record name | 3'-Chloro-2-fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














